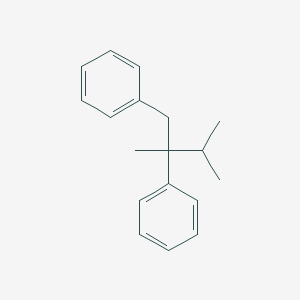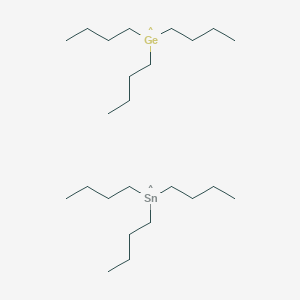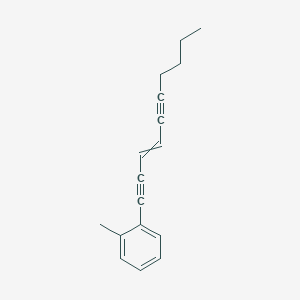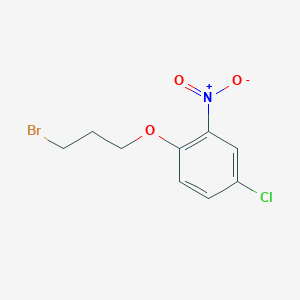![molecular formula C19H26O8 B14205491 Ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate CAS No. 918402-89-8](/img/structure/B14205491.png)
Ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate is an organic compound that features two tert-butoxycarbonyl (BOC) protecting groups attached to a benzoate ester. This compound is often used in organic synthesis, particularly in the protection of functional groups during chemical reactions. The BOC groups are known for their stability under basic conditions and their ease of removal under acidic conditions, making them valuable in multi-step synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) as the BOC source and a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate can undergo various chemical reactions, including:
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Various nucleophiles, depending on the desired product.
Oxidation and Reduction: Specific oxidizing or reducing agents tailored to the reaction.
Major Products Formed
Hydrolysis: Removal of BOC groups results in the formation of 3,4-dihydroxybenzoic acid.
Substitution: Depending on the nucleophile used, various substituted benzoates can be formed.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, where protection and deprotection steps are crucial.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action for ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate primarily involves its role as a protecting group. The BOC groups protect hydroxyl groups from reacting under basic conditions. When exposed to acidic conditions, the BOC groups are cleaved, revealing the hydroxyl groups for further reactions. This selective protection and deprotection are crucial in multi-step synthesis processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3,4-dihydroxybenzoate: Lacks the BOC protecting groups, making it more reactive under basic conditions.
Methyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 3,4-dimethoxybenzoate: Contains methoxy groups instead of BOC groups, offering different reactivity and protection properties.
Uniqueness
This compound is unique due to its dual BOC protecting groups, which provide stability under basic conditions and ease of removal under acidic conditions. This makes it particularly valuable in complex organic synthesis where selective protection and deprotection are required .
Eigenschaften
CAS-Nummer |
918402-89-8 |
|---|---|
Molekularformel |
C19H26O8 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
ethyl 3,4-bis[(2-methylpropan-2-yl)oxycarbonyloxy]benzoate |
InChI |
InChI=1S/C19H26O8/c1-8-23-15(20)12-9-10-13(24-16(21)26-18(2,3)4)14(11-12)25-17(22)27-19(5,6)7/h9-11H,8H2,1-7H3 |
InChI-Schlüssel |
CLSPZIVJQYLNPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine](/img/structure/B14205420.png)
![1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol](/img/structure/B14205422.png)

![1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline](/img/structure/B14205431.png)


![1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]-](/img/structure/B14205451.png)

![Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B14205461.png)
![N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide](/img/structure/B14205467.png)


![2-[(4-Chloro-2-nitrophenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B14205485.png)
![N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14205493.png)
